N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(5-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a biphenyl carboxamide group and a thioether-linked 3-methoxyphenylaminoacetamide side chain. The 1,3,4-thiadiazole scaffold is known for its metabolic stability and diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-31-20-9-5-8-19(14-20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTUQSKQDULMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves coupling this intermediate with 4-biphenylcarboxylic acid under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
5-(S-Alkyl)-1,3,4-Thiadiazole-2-Carboxamides
Compounds such as 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) () share the 1,3,4-thiadiazole-carboxamide framework but lack the biphenyl and methoxyphenyl substituents. These derivatives are synthesized via alkylation of 5-thioxo intermediates with alkyl halides, achieving high yields (e.g., 97% for 4a). The target compound’s thioether linkage is structurally analogous but incorporates a more complex 2-((3-methoxyphenyl)amino)-2-oxoethyl group, which may reduce synthetic efficiency compared to simpler S-alkylation reactions .
7H-1,3,4-Thiadiazole[3,2-a][1,3,5]Triazine Derivatives
highlights N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide, an intermediate in synthesizing fused thiadiazole-triazine systems. While these compounds diverge in core structure, their synthetic routes emphasize the reactivity of thiadiazole amines, a feature relevant to the target compound’s 2-amino-thiadiazole precursor .
Carboxamide-Containing Analogues
Benzothiazole Carboxamides
describes N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g), which replaces the thiadiazole with a thiazolidinone ring. Despite structural differences, both classes utilize carboxamide groups for hydrogen bonding. The chlorophenyl substituent in 4g enhances electrophilicity, whereas the target’s methoxyphenyl group may donate electron density, altering solubility and target interactions .
Nitrothiophene Carboxamides
reports N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, which combines a thiazole ring with nitro and trifluoromethyl groups. The nitro group increases reactivity but reduces purity (42% vs. 99% for difluorophenyl analogues).
Biphenyl-Containing Analogues
N-(5-([1,1'-Biphenyl]-4-carbonyl)thiazole Derivatives
details N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide , which shares the biphenyl carboxamide motif. Its synthesis employs HATU/DIPEA coupling, a method applicable to the target compound. The biphenyl group’s contribution to molecular weight (~591 Da) and logP suggests the target may exhibit similar pharmacokinetic challenges, such as reduced aqueous solubility .
Biological Activity
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a thiadiazole ring and a biphenyl carboxamide moiety , which contribute to its diverse biological properties. The synthesis typically involves multiple steps of organic reactions, including the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones.
Synthetic Route Overview
- Formation of Thiadiazole : The initial step involves the reaction of thiosemicarbazide with a suitable carbonyl compound to form the thiadiazole ring.
- Biphenyl Formation : The biphenyl structure is introduced through coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.
- Final Carboxamide Formation : The final step involves acylation to attach the carboxamide group.
2. Biological Activity
The biological activity of this compound has been extensively studied, revealing significant potential in various therapeutic areas:
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity:
- Mechanism of Action : It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. This is achieved through down-regulation of cyclin-dependent kinases (CDK1, cyclin A2) and modulation of apoptotic markers such as Bcl-2 and cleaved caspases .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various bacterial strains:
- In Vitro Studies : It has demonstrated efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Modifications on the thiadiazole ring and biphenyl moiety significantly affect potency. For instance, introducing electron-withdrawing groups enhances anticancer activity.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased anticancer potency |
| Electron-donating | Decreased antimicrobial activity |
4. Case Studies
Several studies have highlighted the biological potential of this compound:
Case Study 1: Anticancer Activity
In a study published in Molecular Medicine Reports, researchers evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested this compound against multiple bacterial strains. The findings revealed that it exhibited strong antibacterial activity with MIC values lower than those of conventional antibiotics like streptomycin .
Q & A
Q. What are the critical steps and challenges in synthesizing N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide?
Answer: The synthesis involves multi-step organic reactions, including:
- Thiadiazole core formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions .
- Thioether linkage : Reaction of 2-mercapto-1,3,4-thiadiazole intermediates with α-bromoacetamide derivatives (e.g., 2-bromo-N-(3-methoxyphenyl)acetamide) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Coupling of biphenyl carboxamide : Amide bond formation via EDC/HOBt-mediated coupling between the thiadiazole intermediate and biphenyl-4-carboxylic acid.
Q. Key challenges :
- Side reactions : Competing oxidation of thiol groups during thioether formation requires inert atmospheres (N₂/Ar) .
- Purification : Silica gel chromatography is often needed to isolate the final product due to residual unreacted intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Standard characterization methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR confirms the presence of methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), thiadiazole (δ 7.5–8.5 ppm for aromatic protons), and biphenyl moieties .
- 2D NMR (HSQC, HMBC) resolves overlapping signals in complex regions .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (expected m/z ≈ 504.5 for C₂₇H₂₁N₅O₃S₂) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
Q. What functional groups dictate the compound’s reactivity and potential bioactivity?
Answer: Key functional groups include:
- Thiadiazole ring : Electron-deficient sulfur-nitrogen heterocycle prone to nucleophilic substitution (e.g., thiol-disulfide exchange) .
- Methoxyphenyl group : Enhances lipophilicity and potential π-π stacking with aromatic residues in enzyme active sites .
- Biphenyl carboxamide : Stabilizes protein binding via hydrogen bonding and hydrophobic interactions .
These groups synergize to modulate solubility, metabolic stability, and target affinity.
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on the compound’s enzyme inhibition potency?
Answer: Contradictions often arise from assay conditions or target promiscuity. Mitigation strategies:
- Dose-response curves : Use 8–12 concentration points to calculate precise IC₅₀ values .
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Off-target profiling : Screen against a panel of 50+ kinases to confirm selectivity (e.g., Eurofins KinaseProfiler™) .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., EGFR) to identify binding modes .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?
Answer: SAR strategies include:
- Core modifications : Replace thiadiazole with oxadiazole or triazole to assess heterocycle impact on potency .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) on the biphenyl ring to enhance binding entropy .
- Pharmacophore modeling : Use Schrödinger Phase™ to identify critical H-bond donors/acceptors .
- Metabolic stability : Test microsomal half-life (human liver microsomes) for derivatives with improved logP (e.g., ClogP < 3) .
Q. How to evaluate the compound’s stability under physiological conditions for in vivo studies?
Answer: Stability protocols involve:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; quantify degradation via LC-MS .
- Light exposure : Test photostability under ICH guidelines (1.2 million lux·hr) .
- Plasma stability : Incubate in human plasma (37°C, 1h); precipitate proteins with ACN and analyze supernatant .
- Cryopreservation : Store at -80°C in DMSO (≤10 mM) with desiccants to prevent hydrate formation .
Q. What experimental designs are optimal for assessing synergistic effects with existing therapeutics?
Answer: Synergy studies require:
- Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn™ software (CI < 1 indicates synergy) .
- Isobolograms : Plot dose-effect curves for monotherapy vs. combination to identify non-additive interactions .
- Mechanistic studies : Perform RNA-seq on treated cells to identify pathways co-regulated by the compound and partner drug (e.g., paclitaxel) .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Answer: Common resolution steps:
- PK/PD modeling : Compare plasma exposure (AUC) with in vitro IC₅₀ to confirm target engagement .
- Metabolite profiling : Identify active/inactive metabolites via UPLC-QTOF (e.g., M+16 or M-14 adducts) .
- Tissue distribution : Use radiolabeled compound (¹⁴C) to measure accumulation in target organs .
- Species differences : Repeat assays in humanized mouse models if murine metabolism diverges significantly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
